Fmoc-L-Homoarginine Hydrochloride Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

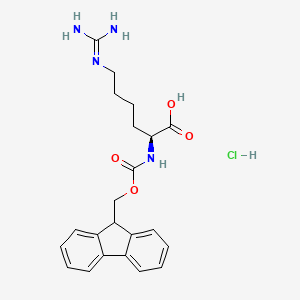

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHMGZUUYMRKGJ-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675910 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208174-14-5 | |

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-L-Homoarginine Hydrochloride Salt in Advanced Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and biochemical research, the twenty canonical amino acids represent only the starting point for innovation. The strategic incorporation of non-proteinogenic, or unnatural, amino acids into peptide sequences is a powerful tool for modulating therapeutic properties. Fmoc-L-Homoarginine Hydrochloride Salt is a premier example of such a building block, enabling chemists to design peptides with enhanced stability, modified bioactivity, and novel structural attributes.[1]

L-homoarginine, a homolog of L-arginine featuring an additional methylene group in its side chain, is of significant biological interest. It acts as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, playing a role in the modulation of nitric oxide (NO) bioavailability.[2] Its synthetic, protected counterpart, this compound, is indispensable for the precise, site-specific introduction of this residue into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).[2] This guide provides a deep technical dive into the properties, applications, and methodologies associated with this crucial reagent, grounded in the principles of synthetic efficiency and analytical rigor.

Part 1: Physicochemical Profile and Structure

A comprehensive understanding of a reagent's properties is the bedrock of successful and reproducible synthesis. This compound is a white powder, and its key characteristics are summarized below.[3] The Chemical Abstracts Service (CAS) has assigned the number 208174-14-5 to this specific salt form.[3][4][5][6]

Chemical Structure

The structure consists of the L-homoarginine core, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is essential for sequential peptide chain elongation.[2][3]

Caption: Structure of Fmoc-L-Homoarginine Hydrochloride.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 208174-14-5 | [3][4][5][6][7][8][9] |

| Synonyms | Fmoc-L-Homoarg-OH · HCl, Nα-Fmoc-(S)-2-amino-6-guanidinohexanoic acid hydrochloride | [3] |

| Molecular Formula | C₂₂H₂₆N₄O₄ · HCl | [3][4][5] |

| Molecular Weight | 446.93 g/mol | [4][5] |

| Appearance | White powder | [3] |

| Purity | ≥95-99% (by HPLC) | [3][5] |

| Melting Point | 104-107°C | [7][8] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][8] |

| Storage Conditions | 0 - 8 °C or -20°C Freezer, Hygroscopic, Under Inert Atmosphere | [3][7][8] |

Part 2: Synthesis and Quality Control

General Synthesis Route

The preparation of this compound typically begins with L-lysine. A common synthetic strategy involves the guanidinylation of the ε-amino group of a copper-complexed L-lysine to form L-homoarginine.[10] Following the formation of the homoarginine backbone, the crucial Nα-Fmoc protecting group is introduced.

A general protocol involves dissolving L-homoarginine in an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the α-amino group, rendering it nucleophilic.[2] This is followed by the addition of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), which reacts with the activated amino group to yield the N-terminally protected product. Subsequent acidification with HCl and purification yields the final hydrochloride salt.

Analytical Quality Control

The purity and identity of this compound are paramount for its successful use in peptide synthesis.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[3] A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). The purity is determined by the peak area percentage of the main component. A sensitive method for analyzing the underlying amino acid involves pre-column derivatization with o-phthalaldehyde (OPA) and a thiol, followed by fluorescence detection, which can achieve detection limits in the femtomole range.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product has been synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation, verifying the integrity of the homoarginine side chain and the correct placement of the Fmoc group.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its function as a protected building block for SPPS.[2] The Fmoc group provides temporary protection for the N-terminus, allowing for the stepwise, controlled assembly of a peptide chain on a solid support.[2][12]

The Fmoc-SPPS Cycle

The incorporation of an amino acid residue using this methodology is a cyclical process involving deprotection, activation, coupling, and washing steps.

Caption: The iterative workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the manual incorporation of one Fmoc-L-Homoarginine residue onto a growing peptide chain attached to a resin (e.g., Rink Amide resin for a C-terminal amide).

Assumptions: 0.1 mmol synthesis scale, starting with an N-terminally Fmoc-protected peptide-resin.

1. Resin Preparation:

- The peptide-resin is contained within a reaction vessel and has been swelled in dimethylformamide (DMF).[13]

2. Fmoc Deprotection:

- Drain the DMF from the resin.

- Add 5-8 mL of 20% (v/v) piperidine in DMF to the resin.[13]

- Agitate via nitrogen bubbling or mechanical shaking for 7-10 minutes.

- Drain the piperidine solution. A second, shorter deprotection step (3-5 minutes) can be performed to ensure completeness.

- Causality: Piperidine is a secondary amine base that cleaves the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free N-terminal amine of the peptide and releases the dibenzofulvene-piperidine adduct.

3. Washing:

- Thoroughly wash the resin to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

- Perform a sequence of washes: DMF (3x), Isopropanol (1x), DMF (3x). A Kaiser test can be performed on a few resin beads to confirm the presence of a free primary amine.

4. Amino Acid Activation and Coupling:

- In a separate vial, prepare the activated amino acid solution.

- Dissolve this compound (e.g., 4 equivalents, ~179 mg) and a coupling agent like HBTU (3.95 equivalents) in DMF.

- Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA) (8 equivalents), to neutralize the hydrochloride salt and activate the carboxyl group for amide bond formation.

- Causality: HBTU reacts with the carboxylate of the amino acid to form a highly reactive HOBt-ester intermediate. This intermediate is susceptible to nucleophilic attack by the free N-terminal amine on the peptide-resin, forming the stable peptide bond.

- Immediately add the activated amino acid solution to the washed resin.

- Agitate for 1-2 hours at room temperature.

5. Final Wash:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

- The resin is now ready for the next deprotection and coupling cycle.

Part 4: Advanced Considerations

Side-Chain Protection

A key advantage of using homoarginine is that, unlike arginine, its guanidinium side chain is less basic. For many standard syntheses, the protonation of the guanidinium group (as the hydrochloride salt) is sufficient to prevent side reactions during coupling, obviating the need for bulky side-chain protecting groups like Pbf or Pmc, which are mandatory for Fmoc-L-Arginine.[12] However, for particularly long or complex sequences, or if aggregation is observed, using a side-chain protected version (e.g., Fmoc-L-Homoarginine(Pbf)-OH) may be considered to improve solubility and coupling efficiency.

Impact on Peptide Properties

The substitution of arginine with homoarginine can have profound biological consequences:

-

Enzymatic Stability: Peptides containing homoarginine in place of arginine or lysine at the C-terminal side of a cleavage site are often resistant to proteolysis by trypsin. This can significantly increase the in-vivo half-life of a peptide therapeutic.

-

Biological Activity: As an analog of arginine, homoarginine can alter the binding affinity of a peptide for its target receptor or enzyme. This modification can be used to fine-tune the potency and selectivity of peptide-based drugs. It is also an inhibitor of tissue nonspecific alkaline phosphatase (TNALP).

Conclusion

This compound is a high-value reagent that empowers peptide chemists and drug developers to venture beyond the natural peptide landscape. Its well-defined physicochemical properties and established role in Fmoc-SPPS provide a reliable pathway for synthesizing peptides with enhanced stability and tailored biological functions. By understanding the causality behind the synthetic steps and the unique impact of the homoarginine residue, researchers can fully leverage this building block to accelerate the development of next-generation peptide therapeutics and sophisticated biochemical probes.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Buy Online - this compound - 98%, high purity , CAS No.208174-14-5 - We Deliver Worldwide [allschoolabs.com]

- 7. FMOC-L-HOMOARGININE, HYDROCHLORIDE SALT CAS#: 208174-14-5 [m.chemicalbook.com]

- 8. FMOC-L-HOMOARGININE, HYDROCHLORIDE SALT | 208174-14-5 [m.chemicalbook.com]

- 9. FMOC-L-HOMOARGININE, HYDROCHLORIDE SALT - 楚肽生物科技 [apeptides.com]

- 10. Page loading... [guidechem.com]

- 11. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to Fmoc-L-Homoarginine Hydrochloride Salt: Properties, Application, and Best Practices in Peptide Synthesis

Introduction

In the landscape of modern peptide science and therapeutic development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-Homoarginine Hydrochloride Salt stands out as a pivotal building block for modifying peptide structure and function. This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties to its practical application in Solid-Phase Peptide Synthesis (SPPS). Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights and established protocols to empower the effective and reliable use of this versatile reagent. We will explore not only the methodologies but also the underlying chemical principles that ensure success in the synthesis of complex and high-purity peptides.

Physicochemical Properties and Structural Significance

This compound is a derivative of the proteinogenic amino acid L-arginine, featuring an additional methylene group in its side chain. This seemingly subtle modification has profound implications for the resulting peptide's properties. The molecule's utility is defined by three key structural components: the base-labile Nα-Fmoc protecting group, the extended guanidinium side chain, and the hydrochloride salt form which enhances stability and handling.

A summary of its core properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 446.93 - 446.97 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₆N₄O₄ · HCl | [1][3] |

| Full Chemical Name | (2S)-6-carbamimidamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | [4] |

| Synonyms | Fmoc-L-Homoarg-OH · HCl, Fmoc-Har-OH | [1] |

| CAS Number | 208174-14-5 | [1][3][5] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥98% (HPLC) | [5] |

| Storage Conditions | 0 to 8 °C, Hygroscopic, Under Inert Atmosphere | [1][6] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [6] |

-

The Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the linchpin of the most widely used orthogonal SPPS strategy.[7] Its critical feature is its stability to acidic conditions while being readily cleaved by a secondary amine base, such as piperidine, via a β-elimination mechanism.[7] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[8]

-

The Homoarginine Side Chain: The extended guanidinium side chain imparts a positive charge over a wide pH range. Incorporating homoarginine in place of arginine can alter the peptide's conformational flexibility, basicity, and interaction with biological targets.[1] This modification can lead to enhanced binding affinity, improved enzymatic resistance (e.g., against trypsin), and modulated pharmacokinetic profiles.[1]

-

The Hydrochloride Salt: The salt form improves the compound's stability, shelf-life, and handling characteristics as a solid, mitigating the hygroscopic and sometimes amorphous nature of the free base.

Core Applications in Research and Drug Development

The unique structural attributes of Fmoc-L-Homoarginine HCl make it a valuable tool across several scientific domains.

-

Peptide Synthesis: Its primary application is as a fundamental building block in SPPS for creating novel peptides.[1] The ability to introduce a cationic charge with altered spacing compared to arginine is crucial for designing cell-penetrating peptides, antimicrobial peptides, and receptor antagonists.

-

Drug Development: Researchers leverage this compound to synthesize peptide-based drug candidates with improved therapeutic properties.[9][10] The incorporation of homoarginine can enhance bioactivity and lead to better pharmacokinetic profiles.[1]

-

Protein Engineering: It is used to create non-natural proteins to probe structure-function relationships, particularly in studying post-translational modifications and the requirements of enzyme active sites.[1]

-

Bioconjugation: The guanidinium group can serve as a handle for bioconjugation, linking peptides to other molecules like imaging agents or drug payloads for targeted delivery systems.[1][10]

-

Diagnostics: The compound is valuable in developing peptide-based diagnostic tools and biosensors, where specific binding interactions are paramount.[1][10]

The Role of Fmoc-L-Homoarginine HCl in the SPPS Workflow

The success of Fmoc-SPPS hinges on the repetitive and near-quantitative execution of a four-step cycle: deprotection, washing, coupling, and washing. The incorporation of Fmoc-L-Homoarginine HCl follows this same fundamental process.

Caption: The core four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

-

Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide chain. This is achieved by treating the resin with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11] The reaction proceeds via β-elimination, generating dibenzofulvene, which is subsequently scavenged by piperidine to prevent side reactions.[7]

-

Washing: Thorough washing with DMF is critical to completely remove the piperidine and the dibenzofulvene-piperidine adduct. Residual base can neutralize the subsequent activated amino acid, inhibiting the coupling reaction.

-

Coupling: The free N-terminal amine of the resin-bound peptide is coupled with the carboxyl group of the incoming Fmoc-L-Homoarginine HCl. This reaction does not proceed spontaneously; the amino acid must first be activated. This is typically done in situ using coupling reagents like HBTU or HATU, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA), to form a highly reactive ester.[11][12]

-

Washing: A final series of washes removes excess activated amino acid, coupling reagents, and byproducts, yielding a clean, elongated peptide-resin ready for the next cycle.

Experimental Protocols and Self-Validating Methodologies

Accuracy and validation are paramount in peptide synthesis. The following protocols represent best practices for the coupling and in-process monitoring of Fmoc-L-Homoarginine HCl incorporation.

Protocol 4.1: Standard Manual Coupling of Fmoc-L-Homoarginine HCl

This protocol describes a standard procedure for a 0.1 mmol scale synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine (0.1 mmol)

-

This compound (4 eq., 0.4 mmol, 178.8 mg)

-

HATU (3.9 eq., 0.39 mmol, 148.3 mg)

-

Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 139 µL)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a clean glass vial, dissolve Fmoc-L-Homoarginine HCl and HATU in 2 mL of DMF. Add the DIPEA to the solution. Allow the mixture to pre-activate for 3-5 minutes at room temperature. The solution may change color.

-

Scientist's Note: Pre-activation is crucial. It allows for the formation of the reactive HOAt-ester intermediate before the solution is added to the resin. This minimizes side reactions, such as the guanidinylation of the free N-terminal amine by HATU, and ensures a high coupling efficiency.[7]

-

-

Resin Preparation: Ensure the peptide-resin from the previous deprotection step has been thoroughly washed with DMF to remove all residual piperidine. Drain the DMF from the reaction vessel just before adding the coupling mixture.

-

Coupling Reaction: Add the pre-activated amino acid solution to the drained resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[13]

-

Washing: After the coupling period, drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 mL) to remove all soluble reagents and byproducts.

-

Validation: Before proceeding to the next deprotection step, perform a qualitative test for free primary amines to confirm the completion of the coupling reaction.

Protocol 4.2: In-Process Monitoring for Reaction Completion (The Kaiser Test)

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[14] It is a self-validating checkpoint essential for ensuring the quality of the synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chemscene.com [chemscene.com]

- 6. FMOC-L-HOMOARGININE, HYDROCHLORIDE SALT CAS#: 208174-14-5 [m.chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-L-Homoarginine Hydrochloride Salt: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-L-Homoarginine Hydrochloride Salt, a critical building block in modern peptide science. From its fundamental chemical structure to its nuanced applications in Solid-Phase Peptide Synthesis (SPPS), this document serves as a detailed resource for researchers and drug development professionals. We will delve into the synthesis of this non-canonical amino acid derivative, its purification and characterization, and provide field-proven protocols for its effective use in the synthesis of complex peptides. The guide emphasizes the strategic importance of incorporating L-homoarginine into peptide structures to enhance their therapeutic potential, exploring its impact on biological activity, stability, and pharmacokinetic profiles.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly reliant on the integration of non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited oral bioavailability. This compound has emerged as a important tool in this endeavor. As an analogue of L-arginine with an additional methylene group in its side chain, L-homoarginine offers unique steric and basic properties that can significantly influence the structure-activity relationship (SAR) of a peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless incorporation into peptide sequences using the versatile and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1] This guide will provide the foundational knowledge and practical insights necessary to leverage the full potential of this compound in your research and development programs.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in peptide synthesis.

Chemical Structure

The structure of this compound comprises the L-homoarginine core, the Nα-Fmoc protecting group, and a hydrochloride salt at the guanidinium group.

Molecular Formula: C₂₂H₂₇ClN₄O₄[2]

Molecular Weight: 446.93 g/mol [2]

Appearance: White to off-white powder[3]

CAS Number: 208174-14-5[3]

The presence of the bulky, hydrophobic Fmoc group significantly influences the solubility of the molecule, while the hydrophilic guanidinium group, in its protonated hydrochloride form, contributes to its aqueous solubility.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇ClN₄O₄ | --INVALID-LINK--[2] |

| Molecular Weight | 446.93 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white powder | --INVALID-LINK--[3] |

| Purity (Typical) | ≥98% (HPLC) | --INVALID-LINK-- |

| Melting Point | 104-107 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and Methanol (Slightly) | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, Sealed in dry environment | --INVALID-LINK--[2] |

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry.

Synthetic Pathway

A common synthetic route starts with L-lysine, where the α-amino group is protected, followed by guanidinylation of the ε-amino group, and finally, Nα-Fmoc protection. A representative synthetic scheme is outlined below:

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

The following is a generalized protocol for the synthesis of L-homoarginine hydrochloride from L-lysine, which is a precursor to Fmoc-L-homoarginine hydrochloride. The final step of Fmoc protection would follow standard procedures.

Step 1: Protection of the α-Amino Group of L-Lysine

-

Dissolve L-lysine in deionized water.

-

Add a solution of copper(II) chloride dihydrate and stir at a controlled temperature (e.g., 20-30°C) for 1.5-2.5 hours to form the dilysine copper complex.[4] The solution will typically turn blue.[4]

Step 2: Guanidinylation of the ε-Amino Group

-

Prepare a solution of a guanidinylating agent, such as O-methylisourea hemisulfate, in an alkaline solution (e.g., 10% NaOH).[4]

-

Add the guanidinylating solution to the copper-complex solution from Step 1.

-

Adjust the pH to approximately 10.6 with a base like aqueous ammonia.[4] The color of the solution may lighten.

Step 3: Decopperization and Purification

-

Remove the copper by methods such as precipitation with H₂S gas, followed by filtration to remove the copper sulfide precipitate.

-

The resulting solution containing L-homoarginine can be purified using ion-exchange chromatography.

Step 4: Nα-Fmoc Protection

-

The purified L-homoarginine is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), under basic conditions to yield Fmoc-L-homoarginine.

Step 5: Salt Formation and Final Purification

-

The Fmoc-L-homoarginine is then acidified with hydrochloric acid to form the hydrochloride salt.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., water-ethanol) to yield pure this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, with detection at a wavelength suitable for the Fmoc group (around 265 nm). A purity of ≥98% is generally required for use in SPPS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the Fmoc group, the homoarginine side chain, and the correct stereochemistry.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the incorporation of the homoarginine residue into synthetic peptides via Fmoc-SPPS.

The Fmoc/tBu Orthogonal Protection Strategy

Fmoc-SPPS relies on an orthogonal protection scheme where the Nα-Fmoc group is labile to mild basic conditions (e.g., piperidine), while the side-chain protecting groups are labile to strong acids (e.g., trifluoroacetic acid, TFA).[2] This allows for the stepwise elongation of the peptide chain with minimal side reactions.

References

A Senior Application Scientist's Guide to Fmoc-L-Homoarginine in Research

Introduction: Beyond the Canonical Twenty—The Strategic Value of Fmoc-L-Homoarginine

In the landscape of peptide chemistry and drug development, the twenty proteinogenic amino acids provide a foundational alphabet. However, true innovation often arises from expanding this alphabet. Fmoc-L-Homoarginine is a premier example of such an expansion, offering researchers a powerful tool to modulate peptide and protein structure, function, and therapeutic potential.[1] It is a non-natural, or unnatural, amino acid derivative distinguished by two key features: the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a side chain that is one methylene (-CH2-) group longer than that of arginine.[1]

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group that allows for peptide chain elongation under mild conditions.[2][3] This orthogonality—where the Nα-protecting group is removed by a base (like piperidine) while side-chain protecting groups are removed by acid—is critical for synthesizing complex peptides and those with delicate post-translational modifications.[3][4]

The homoarginine moiety itself introduces subtle yet profound changes. This extended side chain can alter a peptide's solubility, charge distribution, enzymatic stability, and interaction with biological targets.[1][5] This guide provides an in-depth exploration of Fmoc-L-Homoarginine's applications, from its fundamental role in peptide synthesis to its advanced use in drug discovery and chemical biology.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most widespread use of Fmoc-L-Homoarginine is as a building block in Fmoc-based SPPS.[5][6] Its incorporation allows for the precise placement of a homoarginine residue within a synthetic peptide sequence, enabling researchers to fine-tune the resulting molecule's properties.

Advantages of Incorporating L-Homoarginine

-

Enhanced Enzymatic Stability : Peptides are often limited as therapeutics by their rapid degradation by proteases.[7] The subtle structural change in the homoarginine side chain can hinder recognition by certain proteases, such as trypsin, which cleaves after lysine and arginine. While trypsin can still cleave after homoarginine, the rate of hydrolysis is often slower, thereby increasing the peptide's in vivo half-life.[8][9]

-

Modulation of Bioactivity : The extended guanidinium side chain can alter the peptide's binding affinity and specificity for its biological target.[5][6] This modification can lead to improved efficacy or a modified pharmacological profile.

-

Improved Physicochemical Properties : The incorporation of this unnatural amino acid can influence a peptide's solubility and pharmacokinetic profile, potentially leading to better bioavailability and targeted delivery.[1][10]

-

Structural Mimicry and Probing : Homoarginine serves as a close structural analog of arginine, allowing its use as a probe to study the importance of the precise side-chain length and pKa in protein-protein interactions or enzyme active sites.

Side-Chain Protection: The Role of Pbf

Like arginine, the guanidino group of homoarginine is highly basic and must be protected during SPPS to prevent side reactions. The most common protecting group used is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) .[11] Fmoc-L-HomoArg(Pbf)-OH is therefore the standard reagent used in synthesis. The Pbf group is sufficiently stable to withstand the repeated basic treatments with piperidine for Fmoc removal but is readily cleaved by strong acid, typically trifluoroacetic acid (TFA), during the final cleavage from the resin support.[12]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-L-Homoarginine | 776277-76-0 | C₂₂H₂₆N₄O₄ | 410.47 |

| Fmoc-L-Homoarginine HCl | 208174-14-5 | C₂₂H₂₆N₄O₄ · HCl | 446.93 |

| Fmoc-L-HomoArg(Pbf)-OH | 1159680-21-3 | C₃₅H₄₂N₄O₇S | 662.80 |

Visualizing the Core Workflow: The Fmoc-SPPS Cycle

The following diagram illustrates the iterative cycle of Fmoc-SPPS, the standard method for incorporating Fmoc-L-Homoarginine into a growing peptide chain.

Caption: The iterative four-step process of Fmoc solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-L-Homoarginine via Manual SPPS

This protocol outlines the standard manual steps for coupling Fmoc-L-HomoArg(Pbf)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptidyl-resin (e.g., Rink Amide or Wang resin) with a free N-terminal amine

-

Fmoc-L-HomoArg(Pbf)-OH

-

Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solid Phase Synthesis Vessel

Methodology:

-

Resin Preparation & Swelling:

-

Place the peptidyl-resin (1 equivalent, e.g., 0.1 mmol scale) in the synthesis vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF for 30-60 minutes to ensure optimal reaction kinetics.[2] Drain the solvent.

-

-

Nα-Fmoc Deprotection (if necessary):

-

If the N-terminus is Fmoc-protected, add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes to ensure complete Fmoc removal.[13]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. The presence of a free amine can be confirmed with a qualitative ninhydrin test.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-HomoArg(Pbf)-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

-

Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the drained resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[2]

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).[14]

-

-

Cycle Repetition or Final Cleavage:

-

To continue peptide elongation, return to Step 2 for the deprotection of the newly added Fmoc-L-Homoarginine residue.

-

If the synthesis is complete, the peptide can be cleaved from the resin and all side-chain protecting groups (including Pbf) removed using a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS).[2]

-

Advanced Research Applications

Beyond its role as a synthetic building block, Fmoc-L-Homoarginine is a gateway to sophisticated applications in drug discovery and chemical biology.

Drug Discovery and Peptidomimetics

The development of peptide-based drugs is a burgeoning field, but natural peptides often suffer from poor metabolic stability.[1] Incorporating homoarginine is a key strategy to overcome this limitation.

-

Creating Robust Peptide Libraries: Fmoc-L-Homoarginine is used to prepare peptide libraries for high-throughput screening.[6] These libraries, containing non-natural residues, expand the chemical space available for discovering novel ligands, inhibitors, or therapeutic leads.

-

Improving Pharmacokinetic Profiles: By replacing arginine with homoarginine, researchers can design peptides with enhanced resistance to enzymatic degradation, leading to longer half-lives and improved bioavailability.[1][10] This is a critical step in converting a peptide lead into a viable drug candidate.

Chemical Biology and Molecular Probes

The unique structure of homoarginine makes it a valuable tool for probing biological systems.

-

Studying Enzyme Mechanisms: Arginine is a key residue for numerous enzymes, including Nitric Oxide Synthases (NOS) and arginases.[15] Peptides containing homoarginine can be synthesized to act as substrate analogs or inhibitors to study enzyme kinetics, binding, and mechanism.[16] Arginine analogs are well-known competitive inhibitors of NOS isoforms, and homoarginine-containing peptides can be used to explore isoform selectivity.[17][18]

-

Probing Post-Translational Modifications (PTMs): Arginine methylation is a crucial PTM that regulates protein function.[19] Peptides containing homoarginine can be used as tools to investigate the specificity and function of protein arginine methyltransferases (PRMTs) and demethylases, helping to elucidate their roles in health and disease.

-

Bioconjugation and Protein Engineering: Fmoc-L-Homoarginine facilitates the synthesis of custom peptides that can be linked to other molecules, such as imaging agents or small-molecule drugs, to create targeted bioconjugates.[6] Furthermore, converting lysine residues in a protein to homoarginine residues via guanidination has been shown to increase overall protein stability, likely due to the higher pKa and more structured nature of the guanidinium group compared to the ε-amino group of lysine.[20]

Visualizing the Structural Difference

A minor change in structure leads to significant functional consequences. The diagram below highlights the single methylene group difference between arginine and its homolog.

Caption: The homoarginine side chain contains an additional methylene group compared to arginine.

Conclusion

Fmoc-L-Homoarginine is far more than a simple catalog item; it is a strategic reagent that empowers researchers to push the boundaries of peptide science. Its seamless integration into the robust and versatile Fmoc-SPPS workflow allows for the rational design of peptides with enhanced stability, modulated bioactivity, and novel functions. From developing next-generation peptide therapeutics to forging sophisticated molecular probes for chemical biology, Fmoc-L-Homoarginine provides an essential tool for innovation. As the demand for complex and resilient peptides continues to grow, the value and application of this unique building block are set to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Fmoc-L-HomoArg(Pbf)-OH CAS#401915-53-5 [apnbiotech.com]

- 12. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 13. chempep.com [chempep.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 20. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Homoarginine vs. L-Arginine in Peptide Structure: A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of peptide design and drug development, the strategic substitution of canonical amino acids with their non-proteinogenic counterparts is a cornerstone of optimizing therapeutic potential. Among these, the substitution of L-arginine with its higher homolog, L-homoarginine, presents a nuanced yet powerful tool for modulating peptide structure, stability, and biological activity. This in-depth technical guide provides a comprehensive analysis of the core differences between L-arginine and L-homoarginine and their respective impacts on peptide chemistry. We will delve into the structural and functional consequences of this substitution, supported by field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of L-homoarginine in their peptide-based research and therapeutic design.

Foundational Differences: A Tale of One Methylene Group

At its core, the distinction between L-arginine (Arg) and L-homoarginine (hArg) is a single methylene (-CH2-) group in the side chain of L-homoarginine, extending the carbon chain from three to four before the guanidinium head group.[1] This seemingly minor structural alteration has profound implications for the physicochemical properties of the amino acid and, by extension, the peptides into which it is incorporated.

L-homoarginine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[1] It is biosynthesized in vivo from lysine.[2] At physiological pH, the guanidinium group of both L-arginine and L-homoarginine is protonated, conferring a positive charge.[1]

Below is a table summarizing the key physicochemical properties of L-arginine and L-homoarginine.

| Property | L-Arginine | L-Homoarginine | Reference(s) |

| Molecular Formula | C₆H₁₄N₄O₂ | C₇H₁₆N₄O₂ | [3] |

| Molecular Weight | 174.20 g/mol | 188.23 g/mol | [3] |

| Side Chain Length | 3-carbon chain | 4-carbon chain | [1] |

| pKa (Guanidinium) | ~12.5 | ~12.5 | General knowledge |

| Charge at pH 7.4 | +1 | +1 | [1] |

The extended side chain of L-homoarginine introduces greater conformational flexibility and a subtle increase in hydrophobicity compared to L-arginine. These differences are the foundation for the observed alterations in peptide structure and function.

Impact on Peptide Structure and Conformation

The incorporation of L-homoarginine in place of L-arginine can induce significant, albeit often subtle, changes in the secondary and tertiary structure of a peptide. These changes are primarily driven by the increased length and flexibility of the homoarginine side chain.

Secondary Structure Perturbations

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[4] Studies on arginine-rich peptides have shown that they can adopt various conformations, including polyproline II (PPII) helices.[5] The substitution with L-homoarginine can influence these conformations. For instance, in model peptides, the introduction of a longer side chain can alter the delicate balance of forces that stabilize a particular secondary structure. While direct comparative CD studies on identical peptide backbones with Arg versus hArg are not abundant in the literature, the increased conformational freedom of the hArg side chain may lead to a less defined secondary structure or a shift in the equilibrium between different conformations.

In a study on the heat-induced aggregation of proteins, L-homoarginine was shown to increase the onset temperature of aggregation for some proteins, suggesting an influence on protein stability and folding.[4] This effect is likely due to altered intramolecular and intermolecular interactions mediated by the longer side chain.

Tertiary Structure and Global Fold

The longer side chain of L-homoarginine can impact the overall tertiary structure of a peptide by altering long-range interactions. The guanidinium group of arginine is known to form salt bridges and hydrogen bonds that are crucial for stabilizing the global fold. The extra methylene group in homoarginine can change the optimal geometry for these interactions, potentially weakening or altering them.

Caption: Impact of side chain length on intramolecular interactions.

Consequences for Biological Activity and Receptor Binding

The substitution of L-arginine with L-homoarginine can have a dramatic effect on the biological activity of a peptide, primarily through its influence on receptor binding.

A compelling example comes from the field of opioid peptides. A study on synthetic opioid peptides where arginine was replaced by homoarginine revealed significant changes in receptor binding affinities.[6] The following table summarizes the IC50 values for the binding of these peptides to guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, which are rich in μ- and δ-opioid receptors, respectively.

| Peptide | GPI (IC50, nM) | MVD (IC50, nM) | Reference |

| α-neo-endorphin (Arg) | 1.8 ± 0.2 | 1.9 ± 0.3 | [6] |

| [Har]-α-neo-endorphin | 1.5 ± 0.2 | 2.5 ± 0.4 | [6] |

| Dynorphin A (1-13) (Arg) | 0.35 ± 0.04 | 2.1 ± 0.3 | [6] |

| [Har]-Dynorphin A (1-13) | 0.41 ± 0.05 | 3.5 ± 0.5 | [6] |

In the case of α-neo-endorphin, the substitution had a minimal effect on binding, whereas for Dynorphin A (1-13), a slight decrease in affinity was observed. These findings underscore that the impact of this substitution is highly context-dependent and is influenced by the specific peptide sequence and the topology of the receptor binding pocket.

The longer, more flexible side chain of L-homoarginine may not fit as precisely into a rigid binding pocket designed for L-arginine. Conversely, in cases where the binding pocket is more accommodating, the additional hydrophobic character of the homoarginine side chain could potentially enhance binding through increased van der Waals interactions.

Caption: Peptide-receptor binding leading to biological activity.

Modulating Proteolytic Stability

A significant advantage of substituting L-arginine with L-homoarginine is the potential to enhance the peptide's resistance to proteolytic degradation. This is a critical consideration in the development of peptide-based therapeutics, as it can significantly extend their in vivo half-life.

Trypsin-Mediated Cleavage

Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. However, studies have shown that trypsin hydrolyzes the peptide bond following a homoarginine residue at a significantly slower rate than that of an arginine residue.[7] This reduced susceptibility to tryptic cleavage is attributed to the suboptimal fit of the longer homoarginine side chain into the S1 specificity pocket of trypsin.

This property can be strategically employed to protect specific cleavage sites within a peptide therapeutic without drastically altering its overall charge or hydrophilicity.

Other Proteases

The specificity of other common proteases suggests that L-homoarginine substitution may also confer resistance to their action:

-

Chymotrypsin: This protease preferentially cleaves at the C-terminus of large hydrophobic residues such as tryptophan, tyrosine, and phenylalanine.[8] As neither arginine nor homoarginine are primary substrates for chymotrypsin, substitution is unlikely to significantly affect chymotrypsin-mediated degradation unless it alters the peptide's conformation to expose a previously cryptic cleavage site.

-

Pepsin: Pepsin has a broad specificity but tends to cleave after hydrophobic and aromatic amino acids.[9] Similar to chymotrypsin, the Arg to hArg substitution is not expected to directly create a new pepsin cleavage site.

Experimental Protocols and Methodologies

Solid-Phase Peptide Synthesis (SPPS) of L-Homoarginine-Containing Peptides

The synthesis of peptides containing L-homoarginine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[10] The key is the use of a properly protected Fmoc-L-homoarginine building block.

Step-by-Step Protocol for Manual Fmoc-SPPS:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus.

-

Washing: Thoroughly wash the resin with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-homoarginine(Pbf)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Note: For the sterically bulkier L-homoarginine, a double coupling (repeating step 4) may be beneficial to ensure complete reaction, especially when coupling to another bulky residue.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin thoroughly and dry. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. Effects of Arginine Density on the Membrane-Bound Structure of a Cationic Antimicrobial Peptide from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Homoarginine | C7H16N4O2 | CID 9085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of L-homoarginine as an analogue of L-arginine on the heat-induced aggregation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine-modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Untitled Document [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

An In-depth Technical Guide to the Role of Homoarginine in Modifying Peptide Bioactivity

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor stability and suboptimal receptor affinity. Among the arsenal of non-proteinogenic amino acids, L-homoarginine (hArg), the one-methylene group higher homolog of L-arginine, has emerged as a powerful tool for fine-tuning peptide bioactivity.[1] Its subtle structural deviation—an extended side chain—imparts significant changes in physicochemical properties, leading to profound effects on proteolytic resistance, receptor interaction, and cellular uptake. This guide provides a comprehensive technical overview of the principles and methodologies for leveraging homoarginine in peptide design. We will explore the causal relationship between its unique structure and its functional impact, detail the synthetic and analytical protocols necessary for its incorporation and characterization, and illustrate its influence on critical signaling pathways, thereby offering a field-proven perspective for researchers aiming to enhance the therapeutic potential of peptide-based agents.

The Homoarginine Paradigm: A Structural and Physicochemical Analysis

At the heart of homoarginine's utility is its structural relationship to arginine. The addition of a single methylene group to the aliphatic side chain extends its length, altering the spatial presentation and flexibility of the terminal guanidinium group. This modification is the primary driver of its unique effects on peptide function.

Arginine vs. Homoarginine: The Critical Distinction

-

Arginine (Arg): Features a three-carbon chain separating the α-carbon from the guanidinium group.

-

Homoarginine (hArg): Possesses a four-carbon chain, lending it greater length and conformational flexibility.[2]

This extension impacts the pKa of the guanidinium headgroup, its hydration shell, and its ability to form hydrogen bonds and electrostatic interactions within a receptor's binding pocket. While arginine is a fundamental component of numerous biological recognition motifs, homoarginine acts as a structural probe, allowing for the exploration of adjacent chemical space to either enhance or modulate these interactions.

Impact on Peptide Secondary Structure

The incorporation of hArg can influence local peptide conformation. The longer side chain may introduce steric effects or alter hydrophobic packing, which can subtly shift secondary structure propensities. Studies utilizing circular dichroism (CD) spectroscopy have shown that substituting arginine with analogs can affect α-helix and β-sheet formation.[3][4] For example, the deimination of arginine to citrulline (which neutralizes the charge) is known to decrease α-helix propensity; while hArg retains the positive charge, its altered geometry can similarly impact the delicate balance of forces that stabilize these structures.[3] Understanding these potential conformational changes is crucial, as the peptide's three-dimensional structure is inextricably linked to its biological activity.

Synthesis and Characterization of Homoarginine-Containing Peptides

The successful integration of homoarginine into a peptide sequence relies on robust synthetic protocols, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by rigorous analytical characterization.

Experimental Protocol: Fmoc-Based SPPS of a Homoarginine Peptide

This protocol outlines the manual synthesis of a generic hArg-containing peptide. The causality behind key reagent choices is highlighted to provide a deeper understanding of the process.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-L-hArg(Pbf)-OH

-

Other required Fmoc-amino acids (with standard side-chain protection)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Causality: This step is critical to expose the reactive sites on the resin beads, ensuring efficient and complete subsequent reactions.

-

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF twice (5 min and 15 min). Wash thoroughly with DMF (5x) and DCM (3x).

-

First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

-

Causality: HBTU is an efficient coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the carboxyl group for amide bond formation.

-

-

Wash: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Iterative Synthesis Cycle (for each subsequent amino acid, including Fmoc-L-hArg(Pbf)-OH): a. Fmoc Deprotection: Repeat step 2. b. Amino Acid Coupling: Repeat step 3 using the next amino acid in the sequence. For homoarginine, Fmoc-L-hArg(Pbf)-OH is used. The Pbf group is an acid-labile protecting group for the guanidinium side chain, chosen for its compatibility with the Fmoc strategy.[5][6] It prevents the highly nucleophilic guanidinium group from participating in unwanted side reactions.[5] c. Wash: Repeat step 4.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 3 hours.

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Pbf on hArg and others like tBu, Trt). TIS and water act as scavengers to trap reactive cationic species released during deprotection, preventing modification of sensitive residues like tryptophan and methionine.

-

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

Workflow for Synthesis and Validation

The following diagram illustrates the comprehensive workflow from synthesis to final validation of a homoarginine-containing peptide.

References

- 1. Homoarginine - Wikipedia [en.wikipedia.org]

- 2. R is for Arginine: Metabolism of Arginine Takes off Again, in New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery

For Immediate Release

A Deep Dive into the Strategic Application of Non-Proteinogenic Amino Acids for Enhanced Drug Efficacy, Stability, and Specificity.

Abstract

The therapeutic landscape is in a constant state of evolution, driven by the pursuit of more potent, selective, and stable drug candidates.[1][2] Within this dynamic environment, non-proteinogenic amino acids (NPAAs) have emerged as a transformative tool, offering a vast and largely untapped chemical space for the design of novel therapeutics.[3][4][5] This technical guide provides an in-depth exploration of the core principles, strategic applications, and experimental methodologies for leveraging NPAAs in modern drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to overcome the inherent limitations of traditional peptide and small molecule drugs. By moving beyond the 20 canonical amino acids, scientists can unlock unprecedented control over molecular properties, leading to the development of next-generation therapies with improved pharmacokinetic profiles and enhanced efficacy.[1][6]

The Dawn of a New Pharmacopeia: Beyond the Canonical 20

The central dogma of molecular biology limits the proteinogenic alphabet to just 20 amino acids. While this set has given rise to the incredible diversity of life, it represents a mere fraction of the structural possibilities available to chemists. Non-proteinogenic amino acids, which are not naturally encoded in the genetic code, provide a powerful toolkit to expand this alphabet and fundamentally alter the properties of therapeutic molecules.[3][7]

The strategic incorporation of NPAAs into drug candidates, particularly peptides, has become a cornerstone of modern medicinal chemistry.[8] This approach allows for the rational design of molecules with enhanced metabolic stability, constrained conformations, and improved bioavailability, thereby addressing the primary limitations of many peptide-based therapeutics.[3][4][8][9]

The NPAA Advantage: A Paradigm Shift in Drug Design

The introduction of NPAAs offers a multitude of advantages that can be tailored to specific therapeutic goals:

-

Enhanced Proteolytic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The incorporation of NPAAs, such as D-amino acids or sterically hindered residues like alpha-aminoisobutyric acid (Aib), can render peptides resistant to enzymatic cleavage, significantly extending their in-vivo half-life.[8]

-

Conformational Rigidity and Potency: Many NPAAs can induce specific secondary structures, such as helices and turns, by imposing conformational constraints on the peptide backbone.[8][10][11][12] This pre-organization can lock the peptide into its bioactive conformation, leading to a significant increase in receptor binding affinity and potency.[8]

-

Improved Pharmacokinetic Profiles: By modifying properties like lipophilicity and hydrogen bonding capacity, NPAAs can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This can lead to improved oral bioavailability and more favorable dosing regimens.

-

Novel Chemical Functionality: NPAAs can introduce a wide array of chemical functionalities not found in the 20 proteinogenic amino acids, enabling novel interactions with biological targets and the development of molecules with unique mechanisms of action.[13]

Strategic Applications of NPAAs in Drug Discovery

The versatility of NPAAs allows for their application across a broad spectrum of therapeutic areas and drug modalities.

Fortifying the Defenses: Enhancing Metabolic Stability

One of the most significant contributions of NPAAs is their ability to protect peptide-based drugs from enzymatic degradation.

Caption: Workflow for enhancing peptide stability using NPAAs.

Sculpting the Bioactive Conformation: Conformational Control

The biological activity of a peptide is intimately linked to its three-dimensional structure. NPAAs can be used to control the peptide's conformation, thereby enhancing its interaction with its target.

| Non-Proteinogenic Amino Acid | Conformational Preference | Impact on Peptide Structure |

| α-Aminoisobutyric acid (Aib) | Helical (3₁₀- or α-helix) | Induces helical turns and stabilizes helical structures.[12] |

| D-Amino Acids | Can induce β-turns | Often used to terminate helices or nucleate hairpin structures.[12] |

| N-Methylated Amino Acids | Reduces hydrogen bonding potential | Can increase cell permeability and bioavailability.[14] |

| β-Amino Acids | Extended conformations | Increases backbone length and can alter secondary structure.[14] |

| Proline Analogs | Restricted φ angle | Induce sharp turns in the peptide backbone. |

Expanding the Chemical Arsenal: Novel Functionalities

NPAAs can introduce a diverse range of chemical groups, enabling the exploration of novel structure-activity relationships. For example, the incorporation of fluorinated amino acids can enhance binding affinity and metabolic stability due to the unique properties of the fluorine atom.[1][15]

Experimental Methodologies: From Synthesis to Characterization

The successful application of NPAAs in drug discovery relies on robust and efficient experimental protocols.

Synthesis of Non-Proteinogenic Amino Acids

While many NPAAs are commercially available, the development of novel drug candidates often requires the synthesis of custom-designed amino acids. Modern synthetic strategies, including asymmetric synthesis and C-H functionalization, have made a vast array of NPAAs accessible.[13][16] Photochemistry has also emerged as a powerful tool for the synthesis of diverse NPAAs under mild and environmentally friendly conditions.[13]

Incorporation of NPAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating NPAAs into peptides is solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a peptide containing an NPAA using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Protocol: Manual Fmoc Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[7]

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and an activating agent like OxymaPure (4 equivalents) in DMF.

-

Add a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3 times).[7]

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM.

-

Add a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/water) to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical RP-HPLC.

Case Studies: NPAAs in FDA-Approved Drugs

The impact of NPAAs is evident in the growing number of FDA-approved drugs that incorporate these unique building blocks. Over 30% of small-molecule drugs contain residues of tailor-made amino acids or their derivatives.[15][17]

| Drug Name (Brand Name) | Non-Proteinogenic Amino Acid Fragment | Therapeutic Area |

| Sotorasib (Lumakras) | Covalent inhibitor with an acrylamide warhead derived from an amino acid scaffold.[18] | Oncology (KRAS G12C-mutated NSCLC) |

| Adagrasib | Covalent inhibitor of KRASG12C.[15] | Oncology (KRASG12C-mutated NSCLC) |

| Melphalan flufenamide (Pepaxto) | A dipeptide derivative of melphalan.[18] | Oncology (Multiple Myeloma) |

| Odevixibat (Bylvay) | Contains 2-aminobutyric acid and 4-hydroxyphenylglycine moieties.[18] | Gastroenterology (Progressive familial intrahepatic cholestasis) |

| Lutetium (¹⁷⁷Lu) vipivotide tetraxetan (Pluvicto) | A radioligand therapy targeting prostate-specific membrane antigen (PSMA).[15] | Oncology (Prostate Cancer) |

| Omidenepag | Contains a (pyridin-2-ylamino)acetic acid substructure.[15] | Ophthalmology (Glaucoma) |

Future Perspectives and Conclusion

The strategic incorporation of non-proteinogenic amino acids represents a paradigm shift in drug discovery, offering a powerful and versatile strategy to overcome the limitations of conventional therapeutics.[3][4][8][9] By expanding the chemical diversity of peptides and other drug modalities, NPAAs provide a rational basis for designing molecules with enhanced stability, potency, and improved pharmacokinetic properties.[3][4][19] As our understanding of the interplay between structure and function continues to grow, and as synthetic methodologies become more sophisticated, the role of NPAAs in the development of novel and effective medicines is set to expand even further.

The ability to rationally design and synthesize molecules with precisely tailored properties will undoubtedly accelerate the discovery of new treatments for a wide range of diseases. The journey beyond the canonical 20 amino acids has only just begun, and the therapeutic landscape of the future will be significantly shaped by the innovative application of these unique chemical building blocks.

Visualizing a Key Mechanism: GPCR Signaling

Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide agonist containing non-proteinogenic amino acids.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.ias.ac.in [repository.ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Fmoc-L-Homoarginine in the Design of Selective Inhibitors for Tissue-Nonspecific Alkaline Phosphatase Isoenzymes

An In-Depth Technical Guide

Abstract

Alkaline phosphatase (ALP) isoenzymes, particularly the tissue-nonspecific form (TNAP), are critical regulators of physiological processes and significant biomarkers in various pathologies, including liver and bone diseases. The development of selective inhibitors for these enzymes is paramount for both therapeutic intervention and diagnostic tool development. L-Homoarginine is a well-documented, uncompetitive inhibitor with marked selectivity for TNAP over intestinal and placental isoenzymes. This technical guide provides a comprehensive framework for researchers and drug development professionals on the strategic use of Fmoc-L-Homoarginine as a synthetic precursor to develop peptide-based TNAP inhibitors. We will explore the biochemical basis of L-Homoarginine's selective inhibition, detail the synthetic workflows utilizing Fmoc-protected L-Homoarginine in solid-phase peptide synthesis (SPPS), and provide validated, step-by-step protocols for enzyme inhibition assays. This document serves as a practical guide, bridging the gap between synthetic chemistry and biochemical validation in the pursuit of novel, targeted ALP modulators.

The Landscape of Alkaline Phosphatase and Its Isoenzymes

Alkaline phosphatases (ALPs) are a group of ubiquitous, membrane-bound glycoproteins that catalyze the hydrolysis of phosphate monoesters at an alkaline pH optimum.[1][] These enzymes are homodimeric metalloenzymes requiring zinc and magnesium ions in their active sites for catalytic activity.[1][3] In humans, ALPs are encoded by at least four distinct gene loci, giving rise to several true isoenzymes.[1][4]

Human Alkaline Phosphatase Isoenzymes:

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP or ALPL): Encoded by a single gene, TNAP is expressed widely, with clinically significant forms found in the liver, bone, and kidneys.[5] Post-translational modifications, primarily in glycosylation, differentiate the liver and bone isoforms.[4] TNAP is crucial for bone mineralization and is a key diagnostic marker for cholestatic liver disease and bone disorders like Paget's disease.[6][7][8]

-

Intestinal Alkaline Phosphatase (IALP or ALPI): Expressed in the intestinal mucosa, IALP is thought to be involved in phosphate transport and gut barrier function.[1][9]

-

Placental Alkaline Phosphatase (PLAP or ALPP): Expressed at high levels in the placenta during pregnancy.[9]

-

Germ Cell Alkaline Phosphatase (GCAP or ALPG): Found in germinal tissues and is structurally similar to PLAP.[1]

The distinct structural and functional properties of these isoenzymes necessitate the development of selective inhibitors to avoid off-target effects in therapeutic applications.

L-Homoarginine: A Selective Uncompetitive Inhibitor of TNAP

L-Homoarginine, a naturally occurring non-proteinogenic amino acid, is a well-established and highly selective inhibitor of the tissue-nonspecific (liver and bone) alkaline phosphatase isoenzymes.[10][11][12] This selectivity is a critical feature, as it demonstrates minimal to no inhibition of intestinal and placental ALPs under similar conditions.[10][13]

Mechanism of Inhibition

Kinetic studies have definitively characterized the inhibition mechanism of L-Homoarginine as uncompetitive .[10][14][15] This means that L-Homoarginine does not bind to the free enzyme but rather to the enzyme-substrate (E-S) complex, forming a non-productive enzyme-substrate-inhibitor (E-S-I) complex. This mode of action is often observed with amino acid inhibitors of ALP.[3]

The uncompetitive nature of the inhibition is demonstrated by double reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate], which yield a series of parallel lines at different inhibitor concentrations.[10]

Isoenzyme Specificity and Inhibition Kinetics

The differential sensitivity of ALP isoenzymes to L-Homoarginine is the cornerstone of its utility. The tissue-nonspecific ALPs (liver/bone/kidney) are significantly more sensitive to inhibition by L-Homoarginine than the intestinal or placental forms.[1][16] This specificity allows L-Homoarginine to be used as a chemical tool to differentiate between isoenzyme activities in mixed samples.

| Isoenzyme Source | Inhibitor | Inhibition Type | K_i / K_i0.5 Value | Reference |

| Kidney, Placenta, Osteogenic Cells | L-Homoarginine | Hyperbolic | ~1 mM | [13][17] |

| Intestine | L-Homoarginine | Sigmoidal | ~13 mM | [13][17] |

| Liver, Bone | L-Homoarginine | Uncompetitive | Not explicitly quantified in reviewed abstracts | [10][14] |

Table 1: Comparative inhibition constants for L-Homoarginine against various ALP isoenzymes. The significant difference in inhibitory concentration highlights the selectivity for non-intestinal forms.

The sigmoidal inhibition curve observed with intestinal ALP suggests a cooperative binding mechanism, possibly due to subunit-subunit interactions within the dimeric enzyme structure, which differs from the hyperbolic inhibition seen with other isoenzymes.[13][17]

Fmoc-L-Homoarginine: A Tool for Peptide-Based Inhibitor Synthesis